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Compound of Interest

Compound Name: N-Desacetyl Thiocolchicoside

CAS No.: 177991-81-0

Cat. No.: B1144810

Get Quote

Chemical Identity, Formation Pathways, and Analytical
Control
Executive Summary & Regulatory Context
Thiocolchicoside, a semi-synthetic sulfur derivative of the natural glycoside colchicoside, acts

as a competitive GABA_A and glycine receptor antagonist, providing muscle relaxant and anti-

inflammatory effects.[1] In the rigorous quality control environments mandated by the European

Pharmacopoeia (EP) and ICH Q3A/B guidelines, the identification and control of impurities are

critical for patient safety.

Impurity E (EP designation) represents a specific structural analogue where the acetamido

group at the C-7 position is replaced by a formamido group. This modification, while subtle,

alters the physicochemical profile and potential binding affinity of the molecule. It is classified

primarily as a process-related impurity, often originating from congeneric impurities present in

the natural starting materials used to synthesize thiocolchicoside.
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Impurity E retains the core benzo[a]heptalen-9-one tricyclic system of thiocolchicoside but

differs at the nitrogen substituent.

Physicochemical Profile
Property Specification

Common Name Thiocolchicoside Impurity E

Chemical Name

N-[(7_S_,12a_R_)-3-(β-D-

Glucopyranosyloxy)-1,2-dimethoxy-10-

(methylsulfanyl)-9-oxo-5,6,7,9-

tetrahydrobenzo[a]heptalen-7-yl]formamide

Synonyms
N-Desacetyl-N-formylthiocolchicoside; N-

Formylthiocolchicoside

CAS Registry Number 219547-29-2

Molecular Formula C₂₆H₃₁NO₁₀S

Molecular Weight 549.59 g/mol

Appearance Pale yellow to yellow crystalline solid

Solubility
Soluble in water, methanol, and DMSO;

sparingly soluble in acetonitrile

Chirality
Retains the (7_S_) configuration of the parent

drug

Structural Comparison
The structural deviation is localized to the amide linkage:

Thiocolchicoside: R–NH–C(=O)CH₃ (Acetyl group)

Impurity E: R–NH–C(=O)H (Formyl group)

This reduction in steric bulk at the C-7 position can influence the molecule's retention time in

Reverse-Phase HPLC (RP-HPLC), typically causing it to elute slightly earlier or later than the

parent peak depending on the specific stationary phase selectivity (C18 vs. Phenyl-Hexyl).
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Formation Mechanism & Origin
Unlike degradation products formed via hydrolysis or oxidation (e.g., Impurity C/Aglycone),

Impurity E is a Process-Related Impurity derived from the raw material supply chain.

The "Parallel Congener" Pathway
Thiocolchicoside is synthesized via the thiolation of Colchicoside, which is extracted from

Gloriosa superba or Colchicum autumnale. These plants naturally produce a spectrum of

alkaloids.

Natural Occurrence: Alongside Colchicoside (N-acetyl), the plant biosynthesizes trace

amounts of N-Desacetyl-N-formylcolchicoside (often called Substance F or related

congener).

Co-Extraction: Due to high structural similarity, the formyl-congener co-extracts with

Colchicoside.

Parallel Synthesis: During the semi-synthetic thiolation step (introduction of the -SMe group

at C-10), the formyl-congener undergoes the same reaction, converting into Impurity E.
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Figure 1: Parallel synthesis pathway showing the origin of Impurity E from natural precursors.

Analytical Methodologies
Detecting and quantifying Impurity E requires high-resolution separation techniques due to its

similarity to the parent drug.
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High-Performance Liquid Chromatography (HPLC)
The European Pharmacopoeia recommends specific conditions for related substances.

Protocol: Reverse-Phase Gradient Elution

Column: C18 End-capped (e.g., 250 mm × 4.6 mm, 5 µm).

Mobile Phase A: Phosphate buffer (pH ~3.5) or Ammonium Acetate (for MS compatibility).

Mobile Phase B: Acetonitrile (ACN) or Methanol.

Gradient:

0-5 min: 90% A (Isocratic)

5-25 min: 90% A → 60% A (Linear Gradient)

25-30 min: 60% A (Wash)

Flow Rate: 1.0 mL/min.[2]

Detection: UV at 260 nm (primary) or 380 nm (secondary).

Retention Characteristics: Impurity E typically elutes close to Thiocolchicoside. Relative

Retention Time (RRT) is approximately 0.9 - 1.1 depending on the exact buffer pH, making

resolution critical.

Mass Spectrometry (LC-MS/MS) Identification
For structural confirmation during method validation:

Ionization: ESI Positive Mode (+ve).

Precursor Ion: [M+H]⁺ = 550.16 m/z.

Fragmentation Pattern:

Loss of Glucose moiety (-162 Da) → Aglycone peak (~388 m/z).
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Loss of -SMe group (characteristic of thiocolchicine derivatives).

Differentiation: The mass difference of 14 Da (CH₂ difference between Acetyl C₂H₃O and

Formyl CHO) distinguishes it from the parent drug (MW 563.6).

Toxicology & Safety Assessment (SAR)
In the absence of specific toxicology studies for Impurity E, safety is assessed via Structure-

Activity Relationship (SAR) bridging to Colchicine derivatives.

Tubulin Binding: The C-7 amide group is crucial for binding to the colchicine-binding site on

tubulin. While the acetyl group is optimal, the formyl group is sterically smaller and likely

preserves significant binding affinity. This suggests Impurity E possesses cytotoxic potential

similar to the parent, necessitating strict control limits.

Genotoxicity: Thiocolchicoside itself has been scrutinized for aneuploidy-inducing potential

(via its metabolite M2). Impurity E, metabolizing potentially to an N-formyl-aglycone, would

likely follow a similar metabolic activation pathway.

Control Limits: Under ICH Q3B(R2), Impurity E is typically controlled at:

Reporting Threshold: 0.05%

Identification Threshold: 0.10%

Qualification Threshold: 0.15% (unless justified by tox studies).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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